molecular formula C12H11F3N4OS2 B12121204 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12121204
M. Wt: 348.4 g/mol
InChI Key: MOWNGUBJXMOXFL-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents like 1,2-dichloroethane, with triphenylphosphine as a reducing agent and triethylamine as a catalyst . The product is obtained at room temperature with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by Helicobacter pylori, as the enzyme is essential for the bacterium’s survival in the acidic environment of the stomach.

Properties

Molecular Formula

C12H11F3N4OS2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C12H11F3N4OS2/c1-6(21-11-19-18-10(16)22-11)9(20)17-8-5-3-2-4-7(8)12(13,14)15/h2-6H,1H3,(H2,16,18)(H,17,20)

InChI Key

MOWNGUBJXMOXFL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NN=C(S2)N

Origin of Product

United States

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